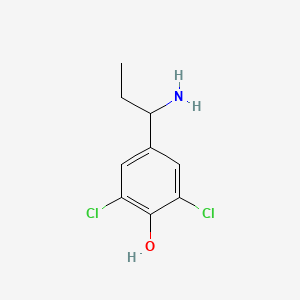

4-(1-Aminopropyl)-2,6-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2NO |

|---|---|

Molecular Weight |

220.09 g/mol |

IUPAC Name |

4-(1-aminopropyl)-2,6-dichlorophenol |

InChI |

InChI=1S/C9H11Cl2NO/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,8,13H,2,12H2,1H3 |

InChI Key |

KSCNFULOZXIMSN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)Cl)O)Cl)N |

Origin of Product |

United States |

Contextualization Within Halogenated Aminophenol Chemistry

Halogenated aminophenols are a subgroup of aminophenols, which are aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene (B151609) ring. chemcess.com The presence of halogen atoms, such as chlorine or bromine, bonded to the aromatic ring significantly influences the compound's physical and chemical properties. chemcess.com These properties include acidity, reactivity, and biological activity.

The compound 4-(1-Aminopropyl)-2,6-dichlorophenol is structurally related to 4-amino-2,6-dichlorophenol (B1218435). The core structure is a phenol (B47542) ring substituted with two chlorine atoms at positions 2 and 6, and an amino-containing group at position 4. The key difference is the presence of a propyl group attached to the nitrogen atom of the amino group.

The physical and chemical properties of the closely related compound, 4-Amino-2,6-dichlorophenol, are well-documented and provide a basis for understanding the potential characteristics of this compound.

Table 1: Physicochemical Properties of 4-Amino-2,6-dichlorophenol

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol |

| Melting Point | 167-170 °C |

| Appearance | Beige or slightly brown to pale reddish powder |

| Solubility | Sparingly soluble in water |

Data sourced from various chemical suppliers and databases. chembk.comchemicalbook.comsigmaaldrich.com

The synthesis of 2,6-dichloro-4-aminophenol, a key intermediate, can be achieved through various methods, including the nitration of 2,6-dichlorophenol (B41786) followed by reduction. guidechem.comgoogle.com Another route involves the chlorination of p-nitroaniline, followed by diazonium hydrolysis and hydrogenation. patsnap.com These synthetic pathways highlight the chemical manipulations possible on the aminophenol scaffold.

Significance of Aminopropyl Phenolic Structures in Organic Synthesis

The aminopropyl group is a valuable functional moiety in organic synthesis. Its incorporation into a phenolic structure can impart specific properties and open up new avenues for creating more complex molecules. The amino group provides a site for further functionalization, such as acylation, alkylation, and the formation of Schiff bases. mdpi.com

The presence of the propyl chain can influence the lipophilicity of the molecule, which is a critical factor in the design of biologically active compounds. The chirality of the 1-aminopropyl group (as it contains a stereocenter) can also be exploited in stereoselective synthesis and in creating molecules with specific three-dimensional arrangements.

Oligonucleotides containing aminopropyl nucleoside analogues have been synthesized, demonstrating the utility of the aminopropyl group in modifying biomolecules. nih.gov This suggests that aminopropyl phenolic structures could serve as building blocks for a variety of complex organic molecules with tailored properties.

Advanced Spectroscopic and Structural Characterization of 4 1 Aminopropyl 2,6 Dichlorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule.

For 4-(1-Aminopropyl)-2,6-dichlorophenol, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons, the protons of the aminopropyl side chain, and the hydroxyl and amine protons. The aromatic region would likely show a singlet for the two equivalent protons on the dichlorophenol ring, a consequence of the symmetrical substitution pattern. The aminopropyl group would display more complex signals: a quartet for the methine (CH) proton coupled to the adjacent methyl and methylene (B1212753) groups, a multiplet for the methylene (CH₂) protons, and a triplet for the terminal methyl (CH₃) protons. The chemical shifts of the hydroxyl (-OH) and amine (-NH₂) protons can be broad and their positions variable, often influenced by solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement the ¹H data by providing signals for each unique carbon atom. The aromatic region would show distinct peaks for the carbon atoms of the dichlorophenol ring, with their chemical shifts influenced by the attached chlorine, hydroxyl, and aminopropyl groups. The aminopropyl side chain would exhibit three separate signals corresponding to the methine, methylene, and methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | Singlet |

| Aminopropyl CH | 3.5 - 4.0 | Quartet |

| Aminopropyl CH₂ | 1.5 - 2.0 | Multiplet |

| Aminopropyl CH₃ | 0.8 - 1.2 | Triplet |

| Phenolic OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-OH | 150 - 160 |

| Aromatic C-Cl | 120 - 130 |

| Aromatic C-C(aminopropyl) | 130 - 140 |

| Aromatic CH | 125 - 135 |

| Aminopropyl CH | 50 - 60 |

| Aminopropyl CH₂ | 25 - 35 |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning NMR signals and establishing detailed connectivity within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would be crucial for confirming the connectivity within the aminopropyl side chain, showing cross-peaks between the CH and both the CH₂ and CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals of the aminopropyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the attachment of the aminopropyl side chain to the dichlorophenol ring by showing a correlation between the aromatic protons and the carbons of the side chain, and vice-versa.

While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. dtic.milrsc.org For compounds like this compound, which can form intermolecular hydrogen bonds involving the hydroxyl and amino groups, ssNMR is particularly valuable. rsc.org Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, allowing for the study of molecular packing and hydrogen bonding networks. dtic.milemory.edu By analyzing the chemical shifts and line shapes in the solid state, information about the proximity of different functional groups and the dynamics of the molecule can be inferred.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the vibrational modes of a molecule and is highly effective for identifying functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has characteristic absorption frequencies.

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine group would typically appear as two sharp bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic ring and the alkyl side chain would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) would be expected around 1200-1260 cm⁻¹. Finally, the C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (Broad) |

| N-H Stretch (Amine) | 3300 - 3500 (Two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1260 |

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, and the resulting spectrum provides information about the vibrational modes of the molecule. nih.gov While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic ring would be expected to produce strong signals. The C-Cl bonds would also likely give rise to distinct Raman bands. The aliphatic C-H stretching and bending modes of the aminopropyl group would also be visible. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the phenol ring and its substituents constitute the primary chromophore, the part of the molecule responsible for light absorption.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. The primary chromophore is the 2,6-dichlorophenol (B41786) ring with an aminoalkyl group at the para position. The electronic transitions are primarily of the π → π* type, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals of the aromatic system. libretexts.org The presence of the hydroxyl (-OH), amino (-NH2 in the aminopropyl group), and chloro (-Cl) substituents modifies the energy levels of these orbitals.

Both the hydroxyl and amino groups are auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. Specifically, they are electron-donating groups that can increase the electron density of the benzene ring through resonance. This has the effect of lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. nih.gov The chlorine atoms, being electron-withdrawing through induction but electron-donating through resonance, also influence the absorption spectrum. Studies on similar compounds like 2,6-dichlorophenol have shown absorption peaks around 285 nm, 278 nm, and 205 nm. researchgate.net For 2,4-dichlorophenol, an absorption maximum at approximately 285 nm has also been reported. iasks.org It is therefore anticipated that this compound will exhibit characteristic absorption bands in the UVA range, likely with a primary absorption maximum shifted due to the influence of the aminopropyl group.

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. nih.gov This phenomenon arises from the differential solvation of the ground and excited states of the molecule. nih.gov The polarity of the solvent can significantly influence the position, intensity, and shape of the absorption bands in the UV-Vis spectrum. libretexts.org

For this compound, which possesses polar functional groups (-OH and -NH2), a noticeable solvatochromic effect is expected. In polar protic solvents, such as ethanol (B145695) or water, hydrogen bonding can occur with the lone pairs of electrons on the oxygen and nitrogen atoms. This can lead to a stabilization of the ground state and potentially the excited state. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red shift (bathochromic shift) in the absorption maximum. libretexts.org Conversely, if the ground state is more strongly stabilized by the polar solvent, a blue shift (hypsochromic shift) may be observed for n → π* transitions. libretexts.org The interplay of these effects will determine the specific solvatochromic behavior of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. rsc.orgnih.gov The theoretical exact mass of this compound can be calculated based on the masses of its constituent isotopes.

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon | 9 | 12.000000 | 108.000000 |

| Hydrogen | 11 | 1.007825 | 11.086075 |

| Chlorine | 2 | 34.968853 (³⁵Cl) | 69.937706 |

| Nitrogen | 1 | 14.003074 | 14.003074 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 219.021770 |

HRMS would be able to confirm this exact mass, thereby verifying the elemental composition of the molecule. The presence of two chlorine atoms would also be evident from the characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In mass spectrometry, molecules are ionized and then often break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, several characteristic fragmentation pathways can be predicted.

A common fragmentation for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the propyl group and the benzene ring would be a likely fragmentation pathway. The loss of a propyl group would result in a significant fragment ion. Another potential fragmentation pathway for aromatic compounds is the cleavage of the ring itself. The presence of chlorine atoms would also influence the fragmentation, with the potential loss of HCl or chlorine radicals. The mass spectrum of the related compound 4-amino-2,6-dichlorophenol (B1218435) is available, which can provide some insight into the fragmentation of the dichlorinated aminophenol core. nist.gov

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While no crystal structure for this compound has been reported, the crystal structure of the closely related compound, 4-amino-2,6-dichlorophenol, has been determined. nih.govresearchgate.net This structure provides valuable insights into the likely molecular geometry and intermolecular interactions of the target compound.

The crystal structure of 4-amino-2,6-dichlorophenol reveals a planar molecule. nih.govresearchgate.net In the crystal, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the amino group of a neighboring molecule lead to the formation of infinite chains. nih.govresearchgate.net These chains are further linked by hydrogen bonds between the amino group and the hydroxyl group, forming sheets. nih.govresearchgate.net The 2,6-dichloro substitution influences the hydrogen bonding network. nih.govresearchgate.net It is plausible that this compound would exhibit similar hydrogen bonding patterns, with the aminopropyl group also participating in these interactions.

Crystallographic Data for 4-amino-2,6-dichlorophenol nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) | 96.760 (5) |

| Volume (ų) | 711.47 (13) |

| Z | 4 |

: Data Not Available in Public Domain

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the advanced spectroscopic and structural characterization of the chemical compound This compound is not publicly available.

Extensive queries were performed to locate scholarly articles and database entries that would provide the specific information required to detail the compound's molecular geometry, bond parameters, crystal packing, intermolecular interactions, and solid-state conformational analysis, as requested. These searches included the compound name and its known CAS Registry Number (1270352-08-3).

Despite these efforts, no crystallographic or advanced spectroscopic studies for this compound could be identified. The information necessary to populate the requested sections—including data tables on bond lengths, angles, torsion angles, and details of hydrogen bonding or other intermolecular forces—is absent from the accessible scientific record.

Therefore, it is not possible to generate an article that adheres to the specific and detailed structural analysis requested in the prompt.

Analytical Methodologies for 4 1 Aminopropyl 2,6 Dichlorophenol

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 4-(1-Aminopropyl)-2,6-dichlorophenol. biocompare.com The selection of a specific chromatographic method is contingent upon the analytical objective, whether it be routine purity assessment, enantiomeric resolution, or rapid high-throughput screening.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of pharmaceutical compounds due to its high resolution and sensitivity. globalresearchonline.net Method development for this compound involves a systematic optimization of various parameters to achieve the desired separation. globalresearchonline.net

Reverse Phase (RP) HPLC Conditions and Optimization

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is well-suited for the analysis of moderately polar compounds like this compound. biocompare.com The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. sigmaaldrich.com

The development of an RP-HPLC method would involve the optimization of:

Stationary Phase: A C18 column is a common starting point, offering a good balance of hydrophobicity for retaining the analyte.

Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The organic modifier, such as acetonitrile (B52724) or methanol (B129727), is varied to control the retention time of the compound. The aqueous phase often contains a buffer to control the pH, which is critical for the ionizable amino and phenolic groups of the analyte. A slightly acidic pH would ensure the amino group is protonated, leading to consistent interactions with the stationary phase. Formic acid or trifluoroacetic acid are common additives for this purpose. lcms.cz

Detection: A UV detector is suitable for this compound due to the presence of the aromatic ring. The detection wavelength would be optimized to achieve maximum sensitivity.

Table 1: Representative RP-HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Chiral HPLC for Enantiomeric Purity and Resolution

Due to the presence of a chiral center at the carbon atom of the aminopropyl group, this compound exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, their separation and quantification are of paramount importance. phenomenex.com Chiral HPLC is the most effective technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the enantiomers. researchgate.net

The development of a chiral HPLC method would focus on:

Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving a wide range of chiral compounds. researchgate.net Alternatively, protein-based columns, like those with α1-acid glycoprotein (B1211001) (AGP), could be employed. nih.gov

Mobile Phase Composition: The choice of mobile phase is highly dependent on the CSP. For polysaccharide-based CSPs, a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) is common. For protein-based CSPs, aqueous buffers with organic modifiers are typically used. nih.gov The optimization of the mobile phase composition is critical to achieving baseline separation of the enantiomers. phenomenex.com

Table 2: Illustrative Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiral AGP, 4.0 x 100 mm, 5 µm |

| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 6.0) : Isopropanol (95:5, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 5 µL |

Gas Chromatography (GC) (with Derivatization Protocols)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC can be challenging due to the polar nature and potential for thermal degradation of the amino and hydroxyl groups. nih.gov Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. nih.gov

Derivatization Protocols: A two-step derivatization process is often employed for compounds containing both amine and hydroxyl functional groups. sigmaaldrich.com

Esterification of the hydroxyl group: This can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ether.

Acylation of the amino group: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to form a trifluoroacetyl amide. sigmaaldrich.com

This derivatization process reduces the polarity of the molecule, masks the active hydrogens, and improves its chromatographic properties for GC analysis. sigmaaldrich.com

Table 3: Example GC-MS Method with Derivatization

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS, followed by TFAA |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and High-Resolution Analysis

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). researchgate.netaustinpublishinggroup.com This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC. nih.gov UPLC is particularly advantageous for high-throughput screening and for the analysis of complex mixtures. austinpublishinggroup.com

A UPLC method for this compound would be developed by scaling down a conventional HPLC method. researchgate.net The use of smaller particles necessitates a system capable of handling higher backpressures. researchgate.net

Table 4: Representative UPLC Method Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 2 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 280 nm |

| Injection Volume | 2 µL |

Coupled Analytical Techniques

To enhance the specificity and sensitivity of the analysis, chromatographic techniques are often coupled with other analytical instruments. For the analysis of this compound, coupling with mass spectrometry (MS) or electrochemical detection (ED) can provide valuable information.

HPLC-MS/UPLC-MS: Coupling liquid chromatography with mass spectrometry provides structural information and allows for highly selective and sensitive quantification. This is particularly useful for identifying impurities and degradation products.

GC-MS: As mentioned in the GC section, coupling with a mass spectrometer is standard practice for the identification of derivatized analytes based on their mass spectra.

HPLC-ED: High-Performance Liquid Chromatography with Electrochemical Detection can be a highly sensitive and selective method for electroactive compounds. mdpi.com The phenolic group of this compound can be oxidized at an electrode, providing a measurable current that is proportional to its concentration. mdpi.com This technique can offer lower detection limits compared to UV detection for certain analytes. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile organic compounds. For polar molecules like phenols, derivatization is often a necessary step to enhance thermal stability and volatility, improving chromatographic peak shape and sensitivity.

Derivatization: The presence of polar hydroxyl (-OH) and amino (-NH2) functional groups in this compound makes it non-volatile. Chemical derivatization is employed to convert these polar groups into less polar, more volatile derivatives. A common approach for phenols is silylation, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. researchgate.net This process decreases the polarity and increases the volatility of the analyte, making it suitable for GC analysis.

Analysis: Once derivatized, the compound can be effectively separated from matrix interferences on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The mass spectrometer, operating in either full scan or selected ion monitoring (SIM) mode, provides definitive identification and quantification. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that serves as a chemical fingerprint for the analyte. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of the aminopropyl side chain and chlorine atoms.

Table 1: Illustrative GC-MS Parameters for Analysis of a Derivatized Phenolic Compound

| Parameter | Condition |

|---|---|

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column Type | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Oven Program | Initial 60°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temp | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan (m/z 50-550) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for analyzing polar and non-volatile compounds, as it often eliminates the need for derivatization. shimadzu.com This technique offers high sensitivity and selectivity, making it ideal for detecting trace amounts of substituted phenols in complex samples. ulisboa.pt

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard separation technique for phenolic compounds. sielc.com A C18 column is typically used to separate the analyte from other matrix components based on its hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic acid) added to improve peak shape and ionization efficiency. sielc.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in positive ion mode to protonate the amino group. Tandem mass spectrometry (MS/MS) enhances selectivity by using multiple reaction monitoring (MRM). In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and allows for highly selective quantification.

Table 2: Typical LC-MS/MS Parameters for Analysis of a Substituted Phenol (B47542)

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Start at 10% B, increase to 95% B over 8 min, hold for 2 min |

| Injection Volume | 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion → Product Ion | Analyte-specific transition |

| Collision Energy | Optimized for specific analyte |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is crucial to remove interferences and concentrate the target analyte, thereby improving the accuracy and sensitivity of the analysis. phenomenex.com The choice of extraction protocol depends on the sample matrix, which can range from water and soil to biological fluids like urine and plasma. phenomenex.comtiaft.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for the pre-concentration and cleanup of chlorophenols from aqueous samples. ulisboa.pttsijournals.comresearchgate.net For a compound like this compound, which possesses both hydrophobic (dichlorophenyl ring) and polar/ionizable (amino and hydroxyl) groups, a mixed-mode SPE sorbent can be particularly effective.

A typical SPE protocol involves the following steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer.

Loading: The sample, with its pH adjusted to ensure the analyte is in a neutral or charged state for optimal retention, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances without eluting the analyte.

Elution: The target analyte is recovered from the sorbent using a small volume of a strong organic solvent (e.g., acidified methanol or acetonitrile). tsijournals.com

Liquid-Liquid Extraction (LLE): LLE is another common method, particularly for biological fluids. tiaft.org It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. The pH of the sample is adjusted to neutralize the analyte, increasing its solubility in the organic phase. The organic layer is then collected, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument.

Development of Robust Quantification Methods

The development of a robust quantification method requires careful validation to ensure its accuracy, precision, and reliability. This process involves establishing linearity, determining detection limits, and assessing recovery and matrix effects.

Calibration and Linearity: Quantification is typically performed using an external calibration curve. A series of standard solutions of known concentrations are analyzed to generate a curve by plotting the instrument response against the concentration. The linearity of this curve is evaluated over the expected concentration range of the samples. shimadzu.com

Limits of Detection (LOD) and Quantification (LOQ): The method detection limit (MDL) or limit of detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise. thermofisher.comresearchgate.net The limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These are critical parameters for trace analysis. For instance, GC-MS/MS methods for related chlorophenolic compounds have achieved MDLs below 1 ng/L. thermofisher.com

Accuracy and Precision: Accuracy is assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured determines the recovery. shimadzu.comtsijournals.com Precision is determined by analyzing replicate samples and is expressed as the relative standard deviation (RSD). thermofisher.com

Use of Internal Standards: To correct for variations in sample preparation and instrument response, an internal standard is often used. An ideal internal standard is a structurally similar compound that is not present in the samples, such as a stable isotope-labeled version of the analyte (e.g., this compound-d4). The ratio of the analyte response to the internal standard response is used for quantification, which improves the robustness and accuracy of the method.

Advanced Applications and Research Directions of 4 1 Aminopropyl 2,6 Dichlorophenol

Utility as a Versatile Synthetic Building Block

4-Amino-2,6-dichlorophenol (B1218435) is a valuable and versatile building block in organic synthesis. guidechem.com Its molecular structure, featuring a phenol (B47542) ring substituted with two chlorine atoms, an amino group, and a hydroxyl group, offers multiple reactive sites for chemical modifications. This allows for the introduction of these specific moieties into more complex molecules. guidechem.com The presence of both an amino (-NH2) and a hydroxyl (-OH) group, along with the chlorinated phenyl ring, makes it a key intermediate in the synthesis of a wide range of chemical products, from pharmaceuticals to agrochemicals and specialized polymers. bjcop.inontosight.ai

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of 4-Amino-2,6-dichlorophenol makes it an important precursor in the synthesis of various complex organic molecules. It serves as a foundational element in the development of certain pharmaceuticals, particularly in the creation of antimicrobial and anti-inflammatory drugs. bjcop.inchemimpex.com Its structure is also integral to the production of specialty dyes and pigments, where the halogenated aromatic core contributes to the stability and color properties of the final products. bjcop.in

Intermediate in Agrochemical Research

In the field of agrochemical research, 4-Amino-2,6-dichlorophenol is a well-established intermediate. chembk.com It is notably used in the synthesis of certain classes of herbicides, fungicides, and insecticides. bjcop.in A prominent example is its role as a crucial precursor in the production of Hexaflumuron, a benzoylurea (B1208200) insecticide. google.com Hexaflumuron functions as a chitin (B13524) synthesis inhibitor, demonstrating high efficacy against various insect pests. google.com The synthesis process highlights the importance of 4-Amino-2,6-dichlorophenol as a starting material in the agrochemical industry. guidechem.com

| Step | Reactant | Reaction | Intermediate/Product | Purity/Yield |

|---|---|---|---|---|

| 1 | 2,6-Dichlorophenol | Nitration with nitric acid | 2,6-Dichloro-4-nitrophenol | 99.5% purity guidechem.com |

| 2 | 2,6-Dichloro-4-nitrophenol | Reduction (e.g., with hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation) | 4-Amino-2,6-dichlorophenol | 99.2% purity guidechem.com |

| 3 | 4-Amino-2,6-dichlorophenol | Further reaction steps | Hexaflumuron | Data not specified in the source |

Component in Polymer and Material Science Research

The bifunctional nature of 4-Amino-2,6-dichlorophenol, with its amino and hydroxyl groups, allows it to be incorporated into specialty polymers and resins. bjcop.in These functional groups can react to form linkages, such as amide and ester bonds, making the compound a candidate for the synthesis of various polymer structures. Research in this area explores its use to enhance the thermal and chemical resistance of materials. bjcop.in The presence of chlorine atoms in the structure can also impart flame-retardant properties to the resulting polymers.

Design and Synthesis of Novel Derivatives and Analogues

The core structure of 4-Amino-2,6-dichlorophenol provides a scaffold for the design and synthesis of novel derivatives and analogues with potentially enhanced or new biological activities. By modifying the amino and hydroxyl groups or by substituting the hydrogen atom on the benzene (B151609) ring, researchers can create a library of related compounds for further investigation.

Structure-Activity Relationship (SAR) Studies in a Research Context

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. In the context of aminophenols, research has demonstrated that the number and position of chloro groups on the aminophenol ring have a significant impact on the compound's nephrotoxic potential. nih.gov

A comparative in vitro study on different aminochlorophenols revealed the following order of decreasing nephrotoxic potential: 4-Amino-2,6-dichlorophenol > 4-Amino-2-chlorophenol > 4-Aminophenol (B1666318) > 4-Amino-3-chlorophenol. nih.gov This suggests that the presence of two chlorine atoms at the 2 and 6 positions enhances cytotoxicity compared to a single chlorine atom or no chlorine atoms. nih.gov Such SAR studies are fundamental in guiding the design of new derivatives with potentially lower toxicity or enhanced desired bioactivity.

Exploration of Bioactivity Potential in In Vitro Systems (e.g., enzyme interaction research)

The bioactivity of 4-Amino-2,6-dichlorophenol has been investigated in various in vitro systems, with a notable focus on its nephrotoxicity. Studies using rat renal cortical slices have shown that exposure to this compound leads to an increase in lactate (B86563) dehydrogenase (LDH) release, which is an indicator of cell damage. nih.gov

Research into the mechanistic aspects of its toxicity suggests that reactive metabolites may be formed through a co-oxidation-mediated mechanism. nih.gov The cytotoxicity of 4-Amino-2,6-dichlorophenol could be partially mitigated by the antioxidant ascorbic acid, but not by others like alpha-tocopherol. nih.gov Furthermore, inhibitors of cytochrome P450 (CYP) had no effect on its cytotoxicity, indicating that this enzyme system may not be primarily involved in its bioactivation. nih.gov However, the partial attenuation of its toxicity by glutathione (B108866) and N-acetylcysteine suggests that reactive intermediates may be involved and that conjugation with glutathione plays a role in the toxic mechanism. nih.gov These findings point towards complex interactions with cellular enzymes and metabolic pathways.

| Inhibitor/Modulator | Target | Effect on ADCP Cytotoxicity |

|---|---|---|

| Ascorbate (1.0 or 2.0mM) | Antioxidant | Partially attenuated nih.gov |

| alpha-Tocopherol | Antioxidant | No effect nih.gov |

| CYP Inhibitors (metyrapone, piperonyl butoxide) | Cytochrome P450 Enzymes | No effect nih.gov |

| Indomethacin | Cyclooxygenase | Completely or partially blocked nih.gov |

| Glutathione (1.0mM) | Antioxidant/Conjugation | Partially blocked nih.gov |

| N-acetylcysteine | Glutathione precursor | Partially attenuated nih.gov |

Exploration of Material Science Applications

The potential for substituted phenols in material science is vast, ranging from the development of polymers to sophisticated electronic materials. However, the exploration of 4-(1-Aminopropyl)-2,6-dichlorophenol in these areas is still in its nascent stages.

Photoelectronic Properties and Fluorescent Materials Research

A thorough review of current scientific literature reveals a lack of specific studies on the photoelectronic properties of this compound. Research into the intrinsic semiconducting or photoconductive capabilities of this compound has not been published.

Similarly, there is no available research detailing the investigation of this compound as a fluorescent material. The quantum yield, emission spectra, and potential applications as a fluorophore are yet to be determined. While related phenolic compounds and aromatic amines are known to form the basis of some fluorescent dyes, dedicated research into this specific molecule is required to ascertain its properties.

Table 1: Status of Photoelectronic and Fluorescence Research on this compound

| Property | Research Status | Key Findings |

| Photoelectronic Properties | No published studies found | Not Applicable |

| Fluorescent Properties | No published studies found | Not Applicable |

Environmental Research on Degradation Mechanisms

Understanding the environmental fate of chemical compounds is crucial. This includes their persistence, potential for bioaccumulation, and the mechanisms by which they break down.

Photolytic Degradation Pathways

There are currently no specific studies available in the scientific literature that investigate the photolytic degradation pathways of this compound. The effects of different wavelengths of light on its chemical structure and the identification of its degradation products have not been reported.

Enzymatic Biotransformation Studies

The biotransformation of this compound by specific enzymes or microorganisms is another area where research is lacking. There are no published studies detailing the metabolic pathways or the types of enzymatic reactions (e.g., oxidation, reduction, conjugation) that this compound might undergo in biological systems.

Table 2: Summary of Environmental Degradation Research for this compound

| Degradation Mechanism | Research Status | Identified Pathways/Metabolites |

| Photolytic Degradation | No published studies found | Not Applicable |

| Enzymatic Biotransformation | No published studies found | Not Applicable |

Future Research Perspectives and Challenges for 4 1 Aminopropyl 2,6 Dichlorophenol

Development of Sustainable and Green Synthetic Routes

The chemical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. nih.gov For 4-(1-Aminopropyl)-2,6-dichlorophenol, the development of sustainable synthetic routes is a primary research goal. Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Future research will likely focus on several key areas to address these issues.

One promising avenue is the exploration of biocatalysis, utilizing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. This approach could significantly reduce the reliance on toxic catalysts and solvents. Another area of focus is the implementation of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, reduced reaction times, and safer handling of reactive intermediates. polimi.it Furthermore, the use of greener solvents, such as water or bio-derived solvents, and the development of solvent-free reaction conditions are critical for minimizing environmental impact. academicjournals.org

| Green Chemistry Principle | Potential Application in the Synthesis of this compound |

| Prevention | Designing synthetic pathways that minimize waste generation from the outset. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. |

| Design for Energy Efficiency | Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. |

| Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. |

| Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/ deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible. |

| Catalysis | Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. |

| Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products and do not persist in the environment. |

| Real-time analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. |

Expanding the Scope of Chemical Transformations and Derivatizations

To fully unlock the potential of this compound, a thorough investigation into its chemical reactivity and the development of a diverse library of its derivatives are essential. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the aromatic ring—offers a rich platform for chemical modification.

Future research will likely focus on derivatization strategies that can modulate the compound's biological activity and physical properties. For instance, acylation or sulfonylation of the amino group could lead to the discovery of new pharmacologically active agents. nih.gov The hydroxyl group can be a target for etherification or esterification to alter solubility and bioavailability. Furthermore, electrophilic aromatic substitution reactions on the benzene (B151609) ring could introduce additional functionalities, leading to novel molecular scaffolds. A key challenge will be to achieve regioselective transformations, controlling which functional group reacts in a predictable manner.

Integration of Advanced Computational Approaches for Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research and drug discovery. taylorandfrancis.comnih.gov For this compound, these approaches can provide profound insights into its structure-property relationships and guide the design of new derivatives with desired functionalities.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. This information is crucial for predicting its reactivity and understanding its interaction with biological targets. springernature.com Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with solvents and biomolecules, such as proteins or DNA, providing a dynamic picture of the binding processes at an atomic level. uml.edumdpi.com These computational studies can significantly accelerate the discovery process by prioritizing the synthesis of compounds with the highest potential for desired activities, thereby reducing the time and cost associated with experimental screening. mdpi.com

| Computational Method | Application to this compound Research |

| Quantum Mechanics (e.g., DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| Molecular Dynamics (MD) Simulations | Investigation of conformational dynamics and interactions with biological systems. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity based on molecular descriptors. |

| Pharmacophore Modeling | Identification of essential structural features for biological activity. |

Emerging Analytical Technologies for Ultra-Trace Level Detection

The ability to detect and quantify chemical compounds at ultra-trace levels is critical for various applications, including environmental monitoring and pharmacokinetic studies. For this compound, the development of highly sensitive and selective analytical methods is a significant research challenge.

Future efforts will likely focus on the advancement of hyphenated analytical techniques, which combine the separation power of chromatography with the detection sensitivity of mass spectrometry (e.g., LC-MS/MS or GC-MS/MS). nih.govactascientific.comresearchgate.net These methods offer the potential for detecting the compound and its metabolites at picogram or even femtogram levels. Another promising area is the development of novel biosensors. These devices, which integrate a biological recognition element with a signal transducer, can offer rapid, real-time, and on-site detection capabilities. Electrochemical sensors based on modified electrodes also hold promise for the sensitive and selective determination of phenolic compounds. researchgate.net

Interdisciplinary Research Opportunities with Allied Fields

The multifaceted nature of this compound presents numerous opportunities for interdisciplinary research, bridging chemistry with fields such as materials science, environmental science, and pharmacology.

In materials science, the compound could serve as a monomer or a building block for the synthesis of novel polymers with unique thermal, optical, or electronic properties. Its functional groups could also be utilized for surface modification of materials, imparting new functionalities. In environmental science, research could focus on the environmental fate and transformation of this compound and its derivatives. researchgate.net Understanding its persistence, degradation pathways, and potential ecological impact is crucial for ensuring its safe use. In pharmacology, collaborative efforts between chemists and biologists will be essential to explore the therapeutic potential of its derivatives, for example, as enzyme inhibitors or receptor modulators. These interdisciplinary collaborations will be key to translating fundamental chemical knowledge into innovative technologies and solutions for societal challenges.

Q & A

Q. What are the optimal synthetic routes for 4-(1-Aminopropyl)-2,6-dichlorophenol?

The compound can be synthesized via chlorination of a phenol precursor (e.g., 4-aminophenol) under controlled conditions. Key steps include:

- Selective chlorination at the 2,6-positions using chlorine gas in aqueous or organic solvents (e.g., dichloromethane) at 20–40°C and pH 5–7 to minimize side reactions .

- Introduction of the 1-aminopropyl group via alkylation or reductive amination, requiring anhydrous conditions and catalysts like palladium or nickel . Critical Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Compare H and C spectra with reference data (e.g., PubChem entries for analogous chlorophenols) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected m/z: ~215–230 for the hydrochloride form) .

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound?

- Toxicity : Nephrotoxic effects observed in rats at ≥0.05 mM; use fume hoods and personal protective equipment (PPE) .

- Storage : Store at ambient temperatures in airtight, light-resistant containers to prevent degradation .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal to avoid environmental release .

Advanced Research Questions

Q. How does the stability of this compound vary under environmental conditions?

- Photodegradation : UV irradiation in aqueous solutions induces nitration and oxidation, forming nitro-derivatives (e.g., 2,6-dichloro-4-nitrophenol) under acidic conditions .

- Microbial Degradation : Methanogenic cultures dechlorinate ortho-positions, yielding 2-chlorophenol and phenol as intermediates . Methodological Note : Use LC-MS/MS to track degradation products and assess half-lives in simulated environmental matrices .

Q. What are the contradictions in reported toxicity data, and how can they be resolved?

- Discrepancy : reports nephrotoxicity at ≥0.05 mM in rats, while other studies on chlorophenols suggest hepatotoxicity dominates at similar concentrations.

- Resolution : Conduct comparative in vitro assays (e.g., MTT on kidney vs. liver cell lines) with standardized protocols (ISO 10993-5) to isolate organ-specific effects .

Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.